Isopropyl 2-hydroxy-4-methylpentanoate

Lipophilicity Partition coefficient Formulation design

Isopropyl 2-hydroxy-4-methylpentanoate (CAS 156276-25-4), also known as Isopropyl DL-Leucate or DL-Leucic Acid Isopropyl Ester, is a branched-chain α-hydroxy ester with the molecular formula C9H18O3 and molecular weight 174.24 g/mol. This compound is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid (leucic acid), a metabolite of the branched-chain amino acid leucine.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 156276-25-4
Cat. No. B125341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-hydroxy-4-methylpentanoate
CAS156276-25-4
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC(C)C)O
InChIInChI=1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3
InChIKeyVQIAGTIGPQKFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 2-Hydroxy-4-methylpentanoate (CAS 156276-25-4): Procurement-Grade DL-Leucic Acid Isopropyl Ester for Flavor and Synthetic Applications


Isopropyl 2-hydroxy-4-methylpentanoate (CAS 156276-25-4), also known as Isopropyl DL-Leucate or DL-Leucic Acid Isopropyl Ester, is a branched-chain α-hydroxy ester with the molecular formula C9H18O3 and molecular weight 174.24 g/mol . This compound is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid (leucic acid), a metabolite of the branched-chain amino acid leucine [1]. It belongs to the class of fatty acid esters and is characterized by a hydroxyl group at the α-position and an isopropyl ester moiety . The compound is typically supplied as a colorless liquid with a density of approximately 0.94 g/cm³ and a boiling point of 206.3°C at 760 mmHg .

Why Isopropyl 2-Hydroxy-4-methylpentanoate Cannot Be Substituted with Other Leucic Acid Esters in Volatility-Sensitive and Permeability-Dependent Formulations


Isopropyl 2-hydroxy-4-methylpentanoate cannot be generically substituted with other leucic acid esters (e.g., methyl, ethyl, or tert-butyl derivatives) due to quantifiable differences in key physicochemical parameters that directly impact application performance. The isopropyl ester exhibits a calculated LogP of 1.345 [1], which differs substantially from the methyl ester analog (methyl 2-hydroxy-4-methylpentanoate, density 1.002 g/cm³, boiling point 181.6°C) and the ethyl ester variant (ethyl 2-hydroxy-4-methylpentanoate, molecular weight 160.21 g/mol) . These variations in lipophilicity, boiling point, and molecular volume directly influence volatility profiles, membrane permeability, and solvent compatibility. Furthermore, the α-hydroxy group present in all leucic acid esters enables hydrogen bonding that affects solubility and reactivity, but the steric and electronic contributions of the isopropyl ester group yield distinct physicochemical behavior that cannot be replicated by smaller or larger alkyl esters . Substitution without quantitative verification of these parameters would introduce uncontrolled variability in formulation stability, release kinetics, and sensory characteristics.

Quantitative Differentiation Evidence for Isopropyl 2-Hydroxy-4-methylpentanoate Relative to Leucic Acid Ester Analogs


Isopropyl 2-Hydroxy-4-methylpentanoate LogP Comparison: Intermediate Lipophilicity Relative to Methyl, Ethyl, and tert-Butyl Ester Analogs

Isopropyl 2-hydroxy-4-methylpentanoate exhibits a calculated LogP of 1.345 [1]. This value positions the isopropyl ester between the more hydrophilic methyl ester and the more lipophilic ethyl ester within the leucic acid ester series. The intermediate LogP value is a direct consequence of the isopropyl group's balanced contribution to hydrophobic surface area relative to the polar α-hydroxy and ester moieties. This parameter is critical for predicting membrane permeability, solvent partitioning, and formulation compatibility [2].

Lipophilicity Partition coefficient Formulation design Permeability

Isopropyl 2-Hydroxy-4-methylpentanoate Boiling Point and Volatility Profile Differentiation from Methyl and Ethyl Ester Analogs

Isopropyl 2-hydroxy-4-methylpentanoate has a boiling point of 206.3°C at 760 mmHg . This is substantially higher than the boiling point of methyl 2-hydroxy-4-methylpentanoate (181.6°C at 760 mmHg) and is expected to differ from ethyl 2-hydroxy-4-methylpentanoate (boiling point approximately 198-210°C based on structural extrapolation). The elevated boiling point of the isopropyl ester, relative to the methyl ester, results from stronger intermolecular interactions (increased van der Waals forces) conferred by the larger isopropyl group while retaining sufficient volatility for flavor and fragrance applications .

Volatility Boiling point Thermal stability Flavor release

Isopropyl 2-Hydroxy-4-methylpentanoate Molecular Weight and Polar Surface Area Differentiation from Leucic Acid Ester Series

Isopropyl 2-hydroxy-4-methylpentanoate has a molecular weight of 174.24 g/mol and a polar surface area (PSA) of 46.53 Ų [1]. These values differ from methyl 2-hydroxy-4-methylpentanoate (molecular weight 146.18 g/mol) and ethyl 2-hydroxy-4-methylpentanoate (molecular weight 160.21 g/mol) [2]. The PSA value of 46.53 Ų is identical across the leucic acid ester series (methyl, ethyl, isopropyl, tert-butyl) because the ester alkyl group does not contribute additional polar atoms beyond the ester oxygen; however, the molecular weight progressively increases with alkyl chain branching and length. This combination of constant PSA with increasing molecular weight yields progressively higher logP values across the series, directly impacting membrane permeability and solvent partitioning behavior .

Molecular properties Polar surface area Permeability Formulation

Isopropyl 2-Hydroxy-4-methylpentanoate Density Differentiation and Handling Characteristics in Formulation Processing

Isopropyl 2-hydroxy-4-methylpentanoate is a liquid at ambient temperature (20°C) with a density of approximately 0.94 g/cm³ . This density is lower than that of methyl 2-hydroxy-4-methylpentanoate (density 1.002 g/cm³) , reflecting the reduced molecular packing efficiency conferred by the bulkier isopropyl group. The lower density of the isopropyl ester influences mixing behavior, phase separation kinetics, and volumetric dosing in manufacturing processes. Additionally, the refractive index of approximately 1.42 provides a quality control parameter for identity verification and purity assessment during procurement and formulation .

Density Physical form Processing Formulation compatibility

Evidence-Based Application Scenarios for Isopropyl 2-Hydroxy-4-methylpentanoate in Flavor, Fragrance, and Synthetic Chemistry


Flavor and Fragrance Formulation Requiring Balanced Volatility and Lipophilicity

Isopropyl 2-hydroxy-4-methylpentanoate is suitable for flavor and fragrance applications where a balance between adequate volatility for aroma release and sufficient persistence is required. The boiling point of 206.3°C at 760 mmHg provides reduced volatility compared to methyl ester (181.6°C), enabling longer-lasting scent profiles while retaining sufficient vapor pressure for perceptible aroma [1]. The compound exhibits fruity and sweet aromatic characteristics, consistent with the leucic acid ester class, and is utilized in cosmetic and food additive applications where its intermediate LogP of 1.345 supports compatibility with both aqueous and oil-based formulation components [2].

Synthetic Intermediate for Chiral α-Hydroxy Acid Derivatives and Ester Prodrugs

As the isopropyl ester of DL-leucic acid, this compound serves as a protected form of 2-hydroxy-4-methylpentanoic acid for synthetic applications. The isopropyl ester protecting group offers a distinct balance of stability and lability relative to methyl or tert-butyl esters, making it suitable for selective deprotection strategies in multi-step syntheses [1]. The α-hydroxy group remains available for further derivatization, enabling the synthesis of chiral α-hydroxy acid derivatives, depsipeptides, and ester prodrugs where the intermediate LogP of 1.345 may confer advantageous pharmacokinetic properties [2]. The compound's physical properties (density 0.94 g/cm³, liquid at 20°C) facilitate handling in standard organic synthesis workflows .

Analytical Reference Standard for Leucic Acid Ester Identification in Complex Mixtures

Isopropyl 2-hydroxy-4-methylpentanoate can be employed as an analytical reference standard for the identification and quantification of leucic acid esters in complex matrices such as natural product extracts, fermentation broths, and formulated consumer products [1]. The compound's distinct molecular weight (174.24 g/mol), polar surface area (46.53 Ų), and LogP (1.345) provide characteristic parameters for chromatographic retention time prediction and mass spectrometric identification [2]. The refractive index of approximately 1.42 offers an additional orthogonal quality control parameter for identity confirmation .

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